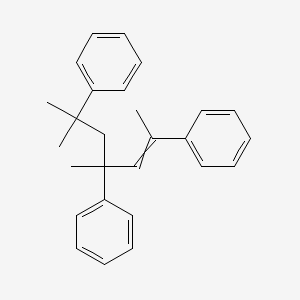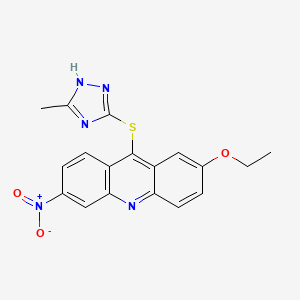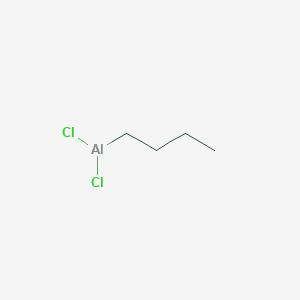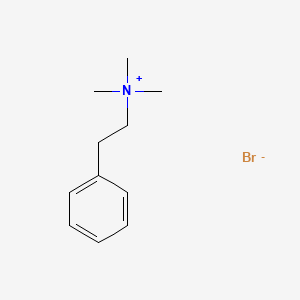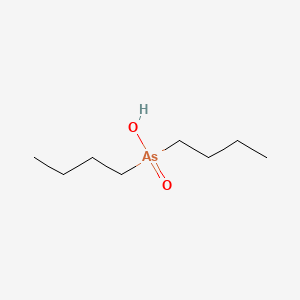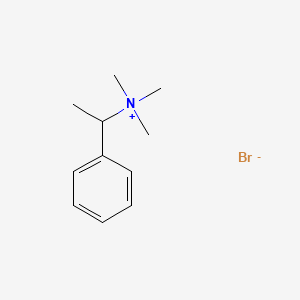
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is an organic peroxide compound with the molecular formula C26H50O6. It is known for its application as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is particularly valued in the production of various polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) typically involves the reaction of 1,1,4,4-Tetramethylbutane-1,4-diol with isononanoic acid in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The reaction mixture is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions, making this compound a valuable initiator in the production of polymers.
Common Reagents and Conditions
Decomposition: The compound decomposes under heat or in the presence of catalysts to generate free radicals.
Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylates, and methacrylates.
Major Products Formed
The major products formed from the decomposition of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) are free radicals, which then react with monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction.
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) has several applications in scientific research:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers and resins.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
Wirkmechanismus
The mechanism of action of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) involves the decomposition of the peroxide bond to generate free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by opening their double bonds and forming new covalent bonds, leading to the formation of polymer chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane
- Di-tert-butyl peroxide
- Benzoyl peroxide
Uniqueness
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective initiator for polymerization reactions, offering controlled decomposition and efficient radical generation compared to other similar compounds.
Eigenschaften
CAS-Nummer |
29089-67-6 |
|---|---|
Molekularformel |
C26H50O6 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
[2,5-dimethyl-5-(7-methyloctanoylperoxy)hexan-2-yl] 7-methyloctaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-21(2)15-11-9-13-17-23(27)29-31-25(5,6)19-20-26(7,8)32-30-24(28)18-14-10-12-16-22(3)4/h21-22H,9-20H2,1-8H3 |
InChI-Schlüssel |
YFCKFSHPDAWAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


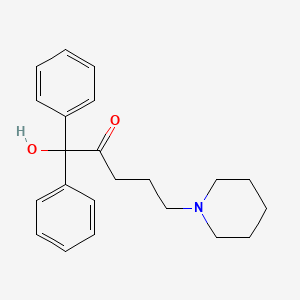
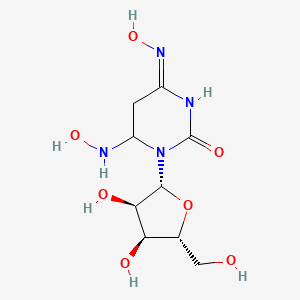
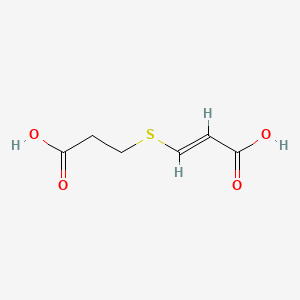
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
